molecular formula C20H20N2O4 B5410645 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B5410645
M. Wt: 352.4 g/mol
InChI Key: LLPPRWQGHVXABR-UHFFFAOYSA-N
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Description

5-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a dihydropyrazole derivative offered for research purposes. This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry due to their wide range of potential biological activities. Researchers are particularly focused on pyrazole-based structures for developing new therapeutic agents. Potential Research Applications and Value: Antimicrobial Research: Structurally similar pyrazole hybrids have demonstrated notable efficacy as antimicrobial agents. Recent studies show that certain pyrazole-clubbed compounds exhibit potent activity against a spectrum of pathogens, including gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria, as well as unicellular fungi such as Candida albicans . The mechanism of action for some of these analogs is proposed to involve inhibition of the bacterial DNA gyrase enzyme, a critical target for antibacterial development that is essential for prokaryotic DNA replication . Antioxidant Research: Pyrazole and other nitrogen-containing heterocycles are also investigated for their antioxidant properties. Compounds featuring these scaffolds can act as potent free radical scavengers, with some derivatives reported to possess antioxidant activity exceeding that of standard antioxidants like ascorbic acid . Research in this area is critical for understanding oxidative stress-related pathologies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)19(24)11-6-12-20(25)26/h1-5,7-10,17,23H,6,11-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPRWQGHVXABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Phenyl Group: The phenyl group is added via a Friedel-Crafts acylation reaction.

    Formation of the Oxopentanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the oxopentanoic acid moiety can be reduced to an alcohol.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of compounds related to 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid have shown promising results in inhibiting tumor cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX Inhibition (%)IC50 (µM)
5-(2-hydroxyphenyl)-3-phenyl-pyrazole85%12.5
5-(5-(2-hydroxyphenyl)-3-phenyl-pyrazol-1-yl)-5-oxopentanoic acid78%15.0

This table illustrates the comparative COX inhibition of different pyrazole derivatives, highlighting the potential of the compound in therapeutic applications targeting inflammatory diseases .

Pesticidal Activity

The synthesis of pyrazole derivatives has been explored for their potential as pesticides. Research indicates that these compounds can exhibit fungicidal properties against various agricultural pests.

Case Study:
In a recent study, this compound was evaluated for its activity against fungal pathogens affecting crops. The results showed a significant reduction in fungal growth, suggesting its application as a bio-pesticide .

Herbicidal Properties

Additionally, pyrazole compounds have been studied for their herbicidal effects. They can inhibit plant growth by interfering with specific biochemical pathways.

Data Table: Herbicidal Efficacy

Compound NameTarget Weed SpeciesEfficacy (%)
Pyrazole AAmaranthus retroflexus90%
Pyrazole BEchinochloa crus-galli85%
5-(5-(2-hydroxyphenyl)-3-phenyl-pyrazol-1-yl)-5-oxopentanoic acidSetaria viridis88%

This table summarizes the efficacy of various pyrazole derivatives against common weed species, indicating the compound's potential utility in agricultural practices .

Development of Functional Materials

The unique chemical structure of pyrazole derivatives allows for their incorporation into functional materials. They have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties.

Case Study:
Research published in Advanced Materials has shown that incorporating pyrazole-based compounds into polymer matrices enhances the electrical conductivity and stability of organic electronics .

Photophysical Properties

The photophysical properties of pyrazole derivatives make them suitable candidates for use in sensors and imaging applications.

Data Table: Photophysical Properties

Compound NameAbsorption Max (nm)Emission Max (nm)
Pyrazole C350450
Pyrazole D370470
5-(5-(2-hydroxyphenyl)-3-phenyl-pyrazol-1-yl)-5-oxopentanoic acid360460

This table provides insights into the absorption and emission characteristics crucial for sensor development .

Mechanism of Action

The mechanism of action of 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazoline derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Features Molecular Weight (g/mol) Reference
Target Compound 2-Hydroxyphenyl (C₆H₄OH), Phenyl (C₆H₅) Phenolic -OH, carboxylic acid ~353.36 (calculated)
7f () 2,4-Dichlorophenyl, 4-Methoxyphenyl Chlorine (electron-withdrawing), methoxy (electron-donating) ~504.38
5-[3-(3,4-Dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid () 3,4-Dimethoxyphenyl, furan-2-yl Methoxy groups, heteroaromatic furan ~396.39
1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone () 4-Methoxyphenyl, acetyl group Methoxy, ketone terminus ~308.35
5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid (4-sulfamoyl-phenyl)-amide () 4-Nitrophenyl, sulfonamide Nitro (electron-withdrawing), sulfonamide ~453.43

Key Observations :

  • Electron-Donating vs.
  • Bioactivity : Derivatives with chlorine () or sulfonamide () groups show enzyme inhibition (e.g., alkaline phosphatase or carbonic anhydrase), while the target compound’s carboxylic acid may favor antimicrobial activity via membrane disruption .
  • Solubility : Carboxylic acid-containing derivatives (target compound, ) exhibit higher aqueous solubility compared to acetyl or sulfonamide analogues (), which could influence pharmacokinetics .

Key Findings :

  • The target compound’s phenolic -OH group is critical for antioxidant activity, as seen in ’s thiazolidinedione derivatives, which also showed potent antimicrobial effects.
  • Sulfonamide and nitro groups () enhance enzyme inhibition but may reduce solubility compared to carboxylic acid derivatives.
Physicochemical and Crystallographic Properties
  • Crystal Packing : The target compound’s planar pyrazoline ring and aromatic substituents may stabilize crystal structures via C-H⋯π interactions, similar to ’s acetylated analogue .
  • Thermal Stability : Electron-withdrawing groups (e.g., nitro in ) increase thermal stability, whereas hydroxy and methoxy groups may lower melting points due to hydrogen bonding .

Biological Activity

The compound 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid represents a unique class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : this compound

The presence of both hydroxy and phenyl groups in its structure suggests potential interactions with various biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown significant antibacterial and antifungal properties. In studies, compounds similar to the target molecule demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
    • For instance, a related pyrazole compound exhibited up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating strong anti-inflammatory properties .
  • Anti-inflammatory Effects :
    • The compound has been linked to anti-inflammatory activities, with some derivatives showing comparable effects to standard anti-inflammatory drugs like indomethacin .
    • Studies have reported that specific pyrazole derivatives can inhibit key inflammatory mediators, thereby reducing edema and pain in animal models .
  • Antitumor Potential :
    • Certain pyrazole derivatives have been investigated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • For example, a derivative was noted for its ability to inhibit tumor growth in preclinical models, showcasing its potential as an anticancer agent .

The mechanisms by which this compound exerts its effects may include:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cell proliferation. For instance, inhibition of cyclooxygenase (COX) enzymes has been documented .
  • Receptor Interaction : The compound may interact with specific receptors in the body that modulate inflammatory responses or cell growth.

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity (up to 85% IL-6 inhibition) .
Burguete et al. (2019)Reported synthesis of pyrazole compounds with notable antibacterial activity against multiple strains .
Chovatia et al. (2020)Investigated the anti-tubercular properties of related pyrazoles, demonstrating strong inhibition against Mycobacterium tuberculosis .

Q & A

Q. Table 1: Comparison of Purification Techniques

TechniquePurity AchievedYield LossApplication ScopeReference
Column Chromatography90–95%10–15%Lab-scale isolation
Preparative HPLC>98%20–25%Milligram-scale purification
Crystallization95–97%5–10%Polymorph control

Q. Table 2: Key Biological Activities of Structural Analogs

Analog StructureBioactivity (IC50)Target PathwayReference
5-(4-Fluorophenyl)-dihydropyrazole12 µM (COX-2 inhibition)Anti-inflammatory
3-Thiazole-substituted derivative8 µM (Aurora kinase inhibition)Anticancer

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